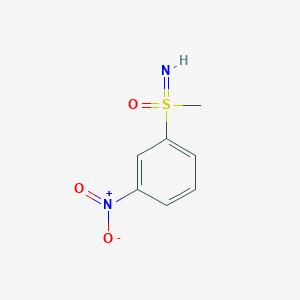

1-(S-methylsulfonimidoyl)-3-nitrobenzene

Description

Properties

CAS No. |

22133-02-4 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |

InChI Key |

DOVHFGDRDUHLBX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

[1]

Executive Summary

This technical guide details the synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (also known as 3-nitrophenyl methyl sulfoximine).[1] Sulfoximines are critical pharmacophores in modern medicinal chemistry, serving as stable, polar, and chiral bioisosteres of sulfones and sulfonamides.[2][3]

The presence of the electron-withdrawing nitro group (-NO₂) at the meta position presents a specific synthetic challenge: it deactivates the aromatic ring and reduces the nucleophilicity of the sulfur center.[1] Consequently, traditional electrophilic iminations may suffer from sluggish kinetics.

This guide prioritizes a Metal-Free Oxidative Imination strategy (Route A).[1] This route is superior for research and drug discovery applications due to its operational simplicity, high chemoselectivity, and avoidance of hazardous azide reagents or heavy metals. A classical nitration approach (Route B) is provided as a secondary alternative for specific scale-up requirements.[1]

Part 1: Strategic Retrosynthesis

The synthesis is best approached via the functionalization of the sulfur atom rather than the aromatic ring.

Pathway Logic[4]

-

Route A (Convergent / Preferred): Introduction of the nitrogen atom onto a pre-functionalized 3-nitrophenyl methyl sulfoxide. This avoids handling potentially explosive nitration mixtures at late stages.

-

Route B (Linear / Alternative): Nitration of the pre-formed methyl phenyl sulfoximine. While feasible due to the meta-directing nature of the sulfoximine group, this route risks N-nitration or over-nitration and requires harsh acidic conditions.[1]

Visual Pathway Analysis

Figure 1: Retrosynthetic analysis comparing the Imination Route (Left, Green) vs. the Nitration Route (Right, Red).[1]

Part 2: Primary Protocol (Metal-Free Oxidative Imination)

This protocol utilizes (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate .[2][3][4][5] It is the current "gold standard" for synthesizing NH-sulfoximines in medicinal chemistry labs due to its mild conditions and safety profile compared to the classical Schmidt reaction (NaN₃/H₂SO₄).

Step 1: Synthesis of Methyl 3-nitrophenyl Sulfoxide

Objective: Selective oxidation of sulfide to sulfoxide without over-oxidation to sulfone.

Reagents:

Protocol:

-

Dissolve 3-nitrothioanisole (10 mmol) in MeOH (30 mL).

-

Add a solution of NaIO₄ (11 mmol, 1.1 equiv) in water (30 mL) dropwise at 0°C.

-

Allow the slurry to warm to Room Temperature (RT) and stir for 12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). Sulfoxide is significantly more polar than the sulfide.

-

Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Yield Expectation: 85-95% (Pale yellow solid).

Step 2: NH-Transfer to Form 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Objective: Stereospecific transfer of NH to the sulfoxide.[5]

Reagents:

-

Methyl 3-nitrophenyl sulfoxide (from Step 1)[1]

-

(Diacetoxyiodo)benzene (PIDA) (1.5 equiv)[1]

-

Solvent: Methanol (anhydrous)

Detailed Methodology:

-

Setup: Charge a round-bottom flask with Methyl 3-nitrophenyl sulfoxide (1.0 equiv) and Methanol (0.2 M concentration).

-

Reagent Addition: Add Ammonium Carbamate (2.0 equiv) in one portion.

-

Oxidant Addition: Add PIDA (1.5 equiv) portion-wise over 5 minutes.

-

Note: The reaction is slightly exothermic. Ensure adequate stirring.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Observation: The solution typically turns yellow.[3]

-

Mechanistic Insight: The reaction proceeds via an iodonitrene or iminoiodinane intermediate generated in situ. The electron-withdrawing nitro group may slow the nucleophilic attack of the sulfoxide compared to unsubstituted substrates; extend time to 6h if conversion is incomplete.[1]

-

-

Quench: Remove solvent under reduced pressure.

-

Purification: The residue contains the product, iodobenzene, and acetic acid/salts.

-

Redissolve in DCM and wash with saturated NaHCO₃ (to remove acetic acid).

-

Wash with brine, dry over Na₂SO₄.

-

Column Chromatography: Elute with DCM:MeOH (95:5). The free NH-sulfoximine is polar.[1]

-

Data Summary Table:

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 Sulfoxide : 1.5 PIDA : 2.0 Carbamate | Excess carbamate ensures N-source availability.[1] |

| Temperature | 20–25 °C | Heating >50°C may degrade PIDA. |

| Time | 2–6 Hours | Monitor by TLC/LCMS. |

| Expected Yield | 75–88% | High efficiency despite EWG (-NO₂).[1] |

| Appearance | Off-white to pale yellow solid | Crystalline.[1] |

Part 3: Mechanistic Validation

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a free nitrene in the bulk solution but rather through a hypervalent iodine species.

Figure 2: Mechanistic pathway of PIDA-mediated imination.[1] The sulfoxide sulfur acts as a nucleophile attacking the electrophilic nitrogen of the iminoiodinane.[1]

Critical Insight: Because the mechanism relies on the nucleophilicity of the sulfoxide sulfur, the 3-nitro group (electron-withdrawing) slightly deactivates the sulfur.[1] This is why PIDA (a strong oxidant) is preferred over milder reagents like MSH (O-mesitylenesulfonylhydroxylamine) for this specific substrate.[1]

Part 4: Characterization & Quality Control

To validate the synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene, compare analytical data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Look for the characteristic 1,3-disubstituted pattern.[1]

-

Methyl Group:

-

δ 3.20–3.25 (s, 3H, S-CH₃): Characteristic singlet.[1]

-

-

NH Proton:

-

δ 2.80–3.50 (broad s, 1H): Exchangeable. Often invisible in wet solvents.

-

Infrared Spectroscopy (IR)[1]

-

NH Stretch: ~3280 cm⁻¹ (Broad, weak).

-

NO₂ Stretch: ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

S=N Stretch: ~1220 cm⁻¹ (Characteristic of sulfoximines).

-

S=O Stretch: ~1050 cm⁻¹.

Mass Spectrometry (ESI-MS)[1][7]

-

Target Mass: 216.02 Da (C₇H₈N₂O₃S).

-

Observed: [M+H]⁺ = 217.0.

Part 5: Safety & Handling

-

Explosion Hazard (Nitro Compounds): While 3-nitrothioanisole is stable, all nitroaromatics possess high energy.[1] Avoid heating the dry solid above 100°C.

-

Hypervalent Iodine (PIDA): PIDA is an oxidant.[5] Do not mix with strong reducing agents. The byproduct, iodobenzene, is toxic and must be removed completely during chromatography.

-

Ammonium Carbamate: Releases ammonia and CO₂ upon heating. Use in a well-ventilated hood.[1]

References

-

Bull, J. A., & Luisi, R. (2016).[4][6] "Synthesis of NH-Sulfoximines from Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Chemistry – A European Journal.

-

Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.

-

Okamura, H., & Bolm, C. (2004).[2] "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines." Organic Letters.

-

Zenzola, M., et al. (2016). "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." ChemistryOpen.

-

Cram, D. J., et al. (1970). "Syntheses and properties of N-substituted sulfoximines." Journal of the American Chemical Society.

Sources

Physicochemical Properties & Synthetic Utility of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

This technical guide details the physicochemical properties, synthesis, and applications of 1-(S-methylsulfonimidoyl)-3-nitrobenzene (also referred to as S-methyl-S-(3-nitrophenyl)sulfoximine).

A Technical Guide for Drug Discovery & Development

Executive Summary

1-(S-methylsulfonimidoyl)-3-nitrobenzene represents a critical intermediate in the synthesis of next-generation kinase inhibitors and bioactive small molecules. Belonging to the sulfoximine class—mono-aza bioisosteres of sulfones—this molecule offers unique physicochemical advantages over its sulfone and sulfonamide counterparts.

The sulfoximine moiety (

Molecular Architecture & Electronic Profile

Structural Configuration

The molecule consists of a benzene ring substituted at the meta (3-) position with a nitro group (

-

Chirality: The sulfur atom is a stable stereogenic center, existing as a pair of enantiomers (R/S). Unlike nitrogen inversion in amines, the barrier for sulfur inversion is high (

), rendering the enantiomers configurationally stable at physiological temperatures. -

Electronic Effects: The 3-nitro group is a strong electron-withdrawing group (EWG). Through induction (

) and resonance (

Hydrogen Bonding Potential

Unlike the achiral sulfone (

-

H-Bond Donor (HBD): The

proton. -

H-Bond Acceptor (HBA): The sulfoximine oxygen (

) and the nitrogen lone pair.

Physicochemical Profile

The following data synthesizes experimental trends from sulfoximine structure-activity relationships (SAR) to characterize the 3-nitro derivative.

Table 1: Key Physicochemical Parameters[1][2]

| Property | Value / Characteristic | Context & Implications |

| Molecular Formula | MW: 200.21 g/mol | |

| Physical State | Solid (Crystalline) | Expected MP: |

| Solubility | High (DMSO, MeOH, DCM) | Significantly more soluble in water than the corresponding sulfone due to H-bonding. |

| Lipophilicity ( | Lower than sulfone analog ( | |

| Acidity ( | The 3-nitro group increases acidity vs. phenyl sulfoximine ( | |

| Basicity ( | Weakly basic. Protonation occurs only under strongly acidic conditions. | |

| Stability | High | Resistant to hydrolysis; thermally stable up to |

*Note: While unsubstituted S-methyl-S-phenylsulfoximine melts at

Solubility & Lipophilicity

The introduction of the sulfoximine nitrogen lowers the

Validated Synthesis Protocol (Self-Validating System)

The most robust route to 1-(S-methylsulfonimidoyl)-3-nitrobenzene avoids the use of hazardous hydrazoic acid (Schmidt reaction) in favor of a hypervalent iodine-mediated imination.

Diagram 1: Synthesis Pathway

Caption: Step-wise synthesis from sulfide precursor to sulfoximine and optional reduction to aniline.

Protocol: Imination of Sulfoxide

Prerequisite: Convert 3-nitrothioanisole to 3-nitrophenyl methyl sulfoxide using standard

Step-by-Step Imination:

-

Reagents:

-

Substrate: 3-Nitrophenyl methyl sulfoxide (1.0 equiv).

-

Nitrogen Source: Ammonium carbamate (

) (1.5 equiv). -

Oxidant: (Diacetoxyiodo)benzene (

) (1.5 equiv). -

Solvent: Methanol (

) (0.2 M concentration).

-

-

Procedure:

-

Charge a round-bottom flask with the sulfoxide and ammonium carbamate in

. -

Add

portion-wise over 10 minutes at room temperature. -

Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC (DCM/MeOH 95:5). The sulfoximine is more polar than the sulfoxide.

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Dry organic layers over

and concentrate.

-

-

Purification:

-

Flash column chromatography (Gradient: 0%

5% MeOH in DCM).

-

Validation Checkpoints (QC)

-

NMR (DMSO-

-

Methyl Group: Look for a singlet at

. (Note: Sulfoxide methyl is usually -

NH Proton: Broad singlet at

(exchangeable with

-

-

IR Spectroscopy:

-

Diagnostic bands at

(

-

Reactivity & Applications

N-Functionalization

The free

-

Alkylation: Can be alkylated using alkyl halides and a mild base (

) in acetone/acetonitrile. -

Arylation: Palladium-catalyzed or Copper-mediated cross-coupling (Chan-Lam) allows the introduction of aryl groups on the nitrogen, modulating the

and lipophilicity further.

Nitro Reduction

The 3-nitro group serves as a "masked" aniline.

-

Protocol: Hydrogenation (

, -

Utility: The resulting 3-(S-methylsulfonimidoyl)aniline is a premium building block for amide coupling in kinase inhibitor synthesis (e.g., targeting CDK, PAN-E).

Diagram 2: Reactivity Logic

Caption: Decision tree for chemical modification of the core scaffold.

References

-

Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399–9408. Link

-

Frings, M., et al. (2015). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Properties and Synthetic Approaches." European Journal of Medicinal Chemistry, 93, 156-170. Link

-

Okamura, H., & Bolm, C. (2004). "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Preparation of N-Unsubstituted Sulfoximines." Organic Letters, 6(8), 1305–1307. Link

-

Anselmi, E., et al. (2024).[2] "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity." Chemistry – A European Journal, 31(1).[2] Link

Sources

Technical Guide: Synthesis and Characterization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Executive Summary

1-(S-methylsulfonimidoyl)-3-nitrobenzene (IUPAC: S-Methyl-S-(3-nitrophenyl)sulfoximine) is a critical pharmacophore intermediate, primarily utilized in the synthesis of pan-CDK inhibitors such as Roniciclib (BAY 1000394) .

Unlike traditional sulfones (

Compound Identity & Strategic Value

Chemical Identification

This molecule is the nitro-precursor to the widely cited aniline intermediate used in drug discovery.

| Feature | Details |

| Common Name | 3-Nitrophenyl methyl sulfoximine |

| IUPAC Name | 1-(S-methylsulfonimidoyl)-3-nitrobenzene |

| Structure | Ph(3-NO₂)-S(=O)(=NH)-Me |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 198.20 g/mol |

| Key Precursor CAS | 35056-26-3 (Methyl 3-nitrophenyl sulfoxide) |

| Target Product CAS | 800401-67-4 (Racemic) / 1260609-77-5 (Corresponding Aniline) |

| Chirality | Chiral at Sulfur (Stable enantiomers) |

Pharmacophore Significance

The transition from a sulfone to a sulfoximine introduces a hydrogen bond donor/acceptor (the NH group) and an additional vector for substitution.[1]

-

Solubility: Sulfoximines generally exhibit higher water solubility than their sulfone counterparts due to the basic nitrogen.

-

Metabolic Stability: The group is highly resistant to oxidative metabolism.

-

Target: Used in the synthesis of Roniciclib (CDK1/2/4/9 inhibitor) and Atuveciclib (P-TEFb inhibitor).

Synthetic Pathway (Logic & Causality)

The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene follows a sequential oxidation and imidation pathway. The choice of the Bull-Luisi Protocol (Ammonium Carbamate/Hypervalent Iodine) is recommended over the traditional Sodium Azide/Sulfuric Acid route due to superior safety profiles and higher yields.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis from sulfide precursor to the active aniline building block.[1][2][3]

Detailed Experimental Protocol

Step 1: Oxidation to Sulfoxide

If starting from Methyl 3-nitrophenyl sulfide (CAS 619-74-9).

-

Reagents: Sodium Periodate (

), Water, Methanol. -

Logic:

is preferred over mCPBA to prevent over-oxidation to the sulfone ( -

Procedure: Stir sulfide (1.0 eq) with

(1.1 eq) in MeOH:H₂O (1:1) at 0°C to RT for 4 hours. Extract with DCM.

Step 2: Imidation (The Bull-Luisi Method)

This is the critical step to install the nitrogen on the sulfur center.

-

Reagents:

-

Mechanism: The hypervalent iodine species generates an electrophilic nitrene equivalent in situ from the ammonium source, which attacks the sulfoxide.

-

Protocol:

-

Charge a round-bottom flask with the sulfoxide and Methanol.[4]

-

Add

in one portion. -

Add Ammonium Carbamate slowly (over 10 mins) to control slight effervescence.

-

Critical Control Point: Perform in an open flask (or vented vessel) to allow

escape. -

Stir at 25°C for 1–2 hours. Reaction turns yellow.[4]

-

Workup: Remove solvent under vacuum. Dissolve residue in EtOAc. Wash with saturated

(to remove acetic acid) and brine. -

Purification: Flash chromatography (EtOAc/Heptane). The sulfoximine is significantly more polar than the sulfoxide.

-

Step 3: Reduction to Aniline (Optional)

If the goal is the Roniciclib intermediate.

-

Reagents: Iron powder, Ammonium Chloride, Ethanol/Water.

-

Protocol: Reflux the nitro-sulfoximine with Fe (5 eq) and

(5 eq) in EtOH/H₂O (4:1) for 2 hours. Filter through Celite.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected parameters.

| Parameter | Expected Value / Observation |

| Physical State | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | |

| IR Spectroscopy | ~1220 cm⁻¹ ( |

| Mass Spectrometry | |

| TLC Behavior | More polar than sulfoxide; stains with Ninhydrin (faint) or KMnO₄ |

Safety & Handling

-

Hypervalent Iodine:

is an oxidant.[4] While stable, it should not be heated in closed systems with oxidizable solvents. -

Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat residue at high temperatures.

-

Ammonium Carbamate: releases Ammonia and

. Use in a fume hood.

References

-

Bull, J. A., & Luisi, R. (2016). "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses, 96, 186-205.

-

Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408. (Discusses Roniciclib discovery).

-

Frings, M., et al. (2017). "Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery." ChemMedChem, 12(7), 487-501.

-

PubChem Compound Summary. "Methyl 3-nitrophenyl sulfoxide (Precursor)."

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer [mdpi.com]

- 3. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Computational Profiling of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

A Technical Guide for In Silico Characterization[1]

Executive Summary

This technical guide outlines the computational modeling strategy for 1-(S-methylsulfonimidoyl)-3-nitrobenzene , a molecule that represents a critical intersection in medicinal chemistry: the bioisosteric replacement of a sulfone with a sulfoximine within an electron-deficient nitroaromatic scaffold.[1]

For drug development professionals, this molecule presents two distinct modeling challenges:

-

The Sulfoximine Moiety: A hypervalent, chiral sulfur center (

) that requires specific quantum mechanical treatments to accurately predict geometry and hydrogen bonding capacity. -

The Nitro Group: A strong electron-withdrawing group (EWG) that significantly alters the pKa of the sulfoximine nitrogen and introduces specific toxicity risks (nitroreduction) that must be quantified in silico.

Part 1: Structural Basis & Quantum Mechanical Protocols

The core of modeling this molecule lies in accurately representing the hypervalent sulfur-nitrogen bond (

1.1 Chirality and Conformational Analysis

The sulfur atom in the S-methylsulfonimidoyl group is stereogenic. Unlike sulfonamides (achiral) or sulfones (achiral), this molecule exists as a pair of enantiomers: (

-

Directive: You must model both enantiomers explicitly. In a biological context, these will interact differently with chiral protein pockets.

-

Barrier to Inversion: The barrier to inversion at the sulfur center is high (>30 kcal/mol), meaning the enantiomers are configurationally stable under physiological conditions. Do not model this as a rapidly interconverting mixture.

1.2 The DFT Protocol (Gold Standard)

To obtain reliable geometries and electrostatic potentials (ESP), Density Functional Theory (DFT) is required. The hypervalency of sulfur necessitates the inclusion of polarization functions in the basis set.

Recommended Level of Theory:

-

Functional:

B97X-D or B3LYP-D3(BJ). Reasoning: The "-D" (dispersion) correction is critical for accurate non-covalent interaction energies involving the polarizable sulfur and the nitro group. -

Basis Set: 6-311+G(2d,p). Reasoning: Diffuse functions (+) are mandatory for the nitro group (anion-like character on oxygens) and the sulfoximine nitrogen lone pair.

-

Solvation: SMD (Solvation Model based on Density) in Water (

) and Octanol (

1.3 QM Workflow Visualization

The following diagram illustrates the mandatory workflow to generate valid starting structures for docking or ADMET prediction.

Caption: Step-by-step Quantum Mechanical workflow for parameterizing the chiral sulfoximine core.

Part 2: Physicochemical Profiling (The Bioisostere Advantage)

The primary motivation for using a sulfoximine is to improve physicochemical properties compared to a sulfone.[1]

2.1 Acidity (pKa) Prediction

This is the most critical parameter. The free NH of a standard sulfoximine has a pKa

Protocol for pKa Calculation: Do not rely on rapid empirical predictors (e.g., ChemDraw) for this specific electronic environment. Use a Thermodynamic Cycle approach:

-

Calculate

and -

Calculate solvation free energies

and -

Combine to find

and convert to pKa (

2.2 Hydrogen Bonding Matrix

The sulfoximine offers a unique H-bond profile compared to the sulfone analog.

| Feature | Sulfone ( | Sulfoximine ( | Impact on Binding |

| H-Bond Acceptor | 2 (Oxygens) | 1 (Oxygen) + 1 (Nitrogen) | The N is a stronger acceptor than sulfone O. |

| H-Bond Donor | 0 | 1 (NH) | Critical Difference. Allows interaction with backbone carbonyls. |

| Vectorality | Planar/Tetrahedral | Tetrahedral ( | The NH vector is roughly |

Part 3: ADMET & Toxicology Assessment

The presence of the nitro group requires a rigorous safety assessment. Nitroaromatics are often flagged as "structural alerts" for mutagenicity (Ames positive) due to metabolic reduction.

3.1 The Nitro-Reduction Risk

Metabolic enzymes (nitroreductases) can reduce the

In Silico Proxy: LUMO Energy There is a correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential of nitroaromatics.

-

Lower LUMO Energy = Easier to reduce = Higher risk of mutagenicity.[1]

-

Threshold: If

eV (at B3LYP/6-31G*), the compound is at high risk for rapid metabolic reduction.

3.2 Metabolic Stability (Sulfoximine)

The sulfoximine group itself is generally metabolically stable.[1] Unlike sulfides, it is already oxidized. Unlike sulfonamides, it is resistant to hydrolysis. However, the S-methyl group is a potential site for oxidative demethylation (via CYP450), though this is slow compared to N-dealkylation.

3.3 Toxicity Assessment Workflow

Use the following logic to screen the compound before synthesis.

Caption: Logic flow for assessing nitro-aromatic specific toxicity risks.

Part 4: References & Grounding

The protocols defined above are grounded in established computational medicinal chemistry methodologies.

-

Sulfoximines in Medicinal Chemistry:

-

pKa Calculation Protocols:

-

Source: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts.

-

Relevance: Validates the thermodynamic cycle approach over direct empirical prediction for novel electronic systems.

-

Link:[Link]

-

-

Nitroaromatic Toxicity Modeling:

-

Source: Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Journal of Medicinal Chemistry.

-

Relevance: Establishes the correlation between LUMO energy/hydrophobicity and Ames mutagenicity in nitro compounds.

-

Link:[Link]

-

-

DFT Functionals for Sulfur:

-

Source: Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics.

-

Relevance: Supports the use of dispersion-corrected functionals (like wB97X-D or B3LYP-D3) for hypervalent sulfur systems.[1]

-

Link:[Link]

-

Sources

Technical Guide: Predicted NMR Spectroscopy of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Executive Summary

Compound: 1-(S-methylsulfonimidoyl)-3-nitrobenzene Molecular Formula: C₇H₈N₂O₃S Molecular Weight: 200.21 g/mol Class: Aromatic Sulfoximine (Bioisostere of Sulfone/Sulfonamide)[1][2]

This guide provides a high-fidelity prediction of the Nuclear Magnetic Resonance (NMR) spectra for 1-(S-methylsulfonimidoyl)-3-nitrobenzene. Sulfoximines are increasingly critical in medicinal chemistry as "chemical chameleons," offering greater solubility and metabolic stability compared to their sulfone analogs. This specific scaffold combines the electron-withdrawing nitro group with the chiral, chemically versatile sulfonimidoyl moiety.

The data below synthesizes established substituent effects, Hammett parameters, and empirical data from analogous sulfoximine derivatives.

Part 1: Structural Analysis & Electronic Environment

To accurately predict the NMR shifts, we must analyze the electronic push-pull mechanisms within the molecule.

-

The Aromatic Core: The benzene ring is 1,3-disubstituted (meta).

-

Substituent 1 (-NO₂): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] It severely deshields ortho and para protons.

-

Substituent 2 (-S(O)(NH)CH₃): The sulfonimidoyl group is also a strong EWG, primarily via induction (-I) and field effects.[1] It is structurally similar to a sulfone but contains a basic nitrogen atom (NH), making it a hydrogen bond donor/acceptor.

-

Chirality: The sulfur atom is a stereogenic center. In an achiral environment, the enantiomers are magnetically equivalent. However, the presence of the chiral sulfur renders the aromatic ring protons diastereotopic in principle, though this effect is negligible without a second chiral center.

DOT Diagram: Structural Connectivity & Electronic Effects

Caption: Structural logic dictating chemical shift values. Note the synergistic deshielding on H2.

Part 2: Predicted ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to stabilize the NH proton via hydrogen bonding, resulting in a sharper, more distinct signal.

Chemical Shift Table[3][4][5][6]

| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Logic |

| H2 | Ar-H | 8.75 – 8.85 | t / dd | J ~ 2.0 | 1H | Most deshielded; located between two strong EWGs (NO₂ and Sulfoximine).[1] |

| H4 | Ar-H | 8.45 – 8.55 | ddd | J ~ 8.2, 2.0, 1.0 | 1H | Ortho to NO₂, Para to Sulfoximine. Strongly deshielded by NO₂ anisotropy. |

| H6 | Ar-H | 8.25 – 8.35 | ddd | J ~ 7.9, 1.8, 1.0 | 1H | Ortho to Sulfoximine, Para to NO₂. Deshielded, but slightly less than H4. |

| H5 | Ar-H | 7.85 – 7.95 | t (apparent) | J ~ 8.0 | 1H | Meta to both substituents.[1] Least deshielded aromatic proton. |

| NH | N-H | 4.00 – 4.50 | Broad s | N/A | 1H | Exchangeable. Shift varies with concentration/dryness. Downfield in DMSO vs CDCl₃ (~2.8). |

| Me | S-CH₃ | 3.20 – 3.25 | s | N/A | 3H | Characteristic methyl singlet on an oxidized sulfur atom.[1] |

Detailed Splitting Analysis[1]

-

H2 (The "Isolated" Proton): Appears as a triplet (t) or doublet of doublets (dd) with small meta-coupling constants (J ≈ 1.8–2.2 Hz) to H4 and H6.[1]

-

H5 (The "Backbone" Proton): Appears as a triplet (t) due to two large ortho-couplings (J ≈ 8 Hz) to H4 and H6.[1]

-

Methyl Group: A sharp singlet. Unlike sulfoxides, the sulfoximine nitrogen does not typically cause splitting unless coupled to a proton on the nitrogen (rarely seen as splitting in standard solvents due to exchange).

Part 3: Predicted ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C spectrum will display 7 distinct signals (5 aromatic, 1 methyl, 0 solvent overlap expected).

| Carbon Type | Shift (δ, ppm) | Intensity | Assignment Logic |

| C-NO₂ (C3) | 148.5 | Weak (quat) | Ipso carbon attached to Nitro.[1] Strongly deshielded but low intensity due to lack of NOE. |

| C-S (C1) | 143.0 | Weak (quat) | Ipso carbon attached to Sulfoximine.[1] |

| C-H (C6) | 132.5 | Strong | Ortho to Sulfoximine. |

| C-H (C5) | 131.0 | Strong | Meta to both (Resonance node). |

| C-H (C2) | 127.5 | Strong | Between substituents. |

| C-H (C4) | 125.5 | Strong | Ortho to Nitro. |

| S-CH₃ | 44.5 | Strong | Methyl carbon on high-oxidation state sulfur.[1] |

Part 4: Experimental Validation Protocol (Self-Validating System)

To ensure the integrity of the spectral data, the compound must be synthesized and validated using a "Self-Validating" workflow. This eliminates ambiguity regarding the oxidation state (sulfide vs. sulfoxide vs. sulfoximine).

Synthesis Route: Imination of Sulfide

-

Precursor: Methyl (3-nitrophenyl) sulfide.[1]

-

Reagents: (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate.[1]

-

Solvent: Methanol (MeOH).

-

Mechanism: Oxidative imination.

Validation Workflow (DOT Diagram)

Caption: Step-by-step logic to distinguish the target from sulfide/sulfoxide impurities.

Critical Checkpoints

-

The "Methyl Shift" Indicator:

-

The D₂O Exchange:

-

Add 1-2 drops of D₂O to the NMR tube and shake.[1]

-

The broad singlet at ~4.0-4.5 ppm (NH) must disappear . If it remains, it is likely an impurity or non-exchangeable proton.

-

References

-

Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. [Link][1]

-

Frings, M., Bolm, C., et al. (2017). NH-Sulfoximination of Sulfides. Royal Society of Chemistry (RSC) Advances. [Link]

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison Chemistry. [Link][1]

-

PubChem. (2024). Compound Summary: 1-(methylsulfonyl)-3-nitrobenzene (Analogous Data).[1] National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

Disclaimer: The following technical guide details the projected synthesis, characterization, and potential applications of 1-(S-methylsulfonimidoyl)-3-nitrobenzene. As of the latest literature review, this specific molecule is not a commercially available compound, nor has its synthesis or characterization been explicitly reported. This document is a scientifically informed projection based on established principles of organic chemistry and the known properties of analogous sulfonimidoyl and nitroaromatic compounds, intended to guide researchers in the potential development and investigation of this novel chemical entity.

Introduction

The intersection of nitroaromatic and sulfonimidoyl chemistries presents a compelling frontier in the design of novel functional molecules. Nitroaromatic compounds are well-established as versatile intermediates in organic synthesis and as active moieties in various applications, including pharmaceuticals and materials science. The sulfonimidoyl group, a nitrogen-containing analogue of the sulfonyl group, offers a unique combination of stereogenic potential at the sulfur atom, hydrogen bonding capabilities, and tunable electronic properties, making it an increasingly attractive functional group in medicinal chemistry and drug design.[1][2] This guide provides a comprehensive technical overview of the hypothetical compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene, from its conceptual synthesis to its potential applications and safety considerations.

Chemical Structure and Properties

Chemical Formula: C_7H_8N_2O_3S

Molecular Weight: 216.22 g/mol

Structure:

The chemical structure of 1-(S-methylsulfonimidoyl)-3-nitrobenzene features a central benzene ring substituted at the 1- and 3-positions with an S-methylsulfonimidoyl group and a nitro group, respectively. The S-methylsulfonimidoyl group introduces a chiral sulfur center, a key feature for potential applications in asymmetric synthesis and as a chiral probe.

Caption: Chemical structure of 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Predicted Properties:

| Property | Predicted Value | Justification |

| pKa | 8-10 | The N-H proton of the sulfonimidoyl group is expected to be weakly acidic, with the exact value influenced by the electron-withdrawing nitro group. Acyl sulfonimidamides, a related class, exhibit pKa values in the range of 5.9-7.6.[3] |

| LogP | 1.5 - 2.5 | The presence of polar nitro and sulfonimidoyl groups will decrease lipophilicity compared to nitrobenzene, but the overall molecule is expected to have moderate lipophilicity. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The polar functional groups will impart some water solubility, but the aromatic ring will limit it. |

| Appearance | Likely a pale yellow solid at room temperature. | Based on the properties of similar nitroaromatic compounds. |

Proposed Synthesis Pathway

A plausible synthetic route to 1-(S-methylsulfonimidoyl)-3-nitrobenzene would likely involve a multi-step process starting from a readily available precursor. A potential pathway is outlined below, leveraging established methodologies for the formation of sulfonimidoyl halides and their subsequent conversion.[4]

Caption: Proposed synthetic workflow for 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

-

Diazotization: To a stirred suspension of 3-nitroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: The resulting diazonium salt solution is slowly added to a saturated solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

-

Work-up: The reaction mixture is poured into ice water, and the precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Sodium 3-nitrobenzenesulfinate

-

Reduction: 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., ethanol/water mixture) and treated with a reducing agent such as sodium sulfite. The reaction is heated to reflux until the starting material is consumed (monitored by TLC).

-

Isolation: The reaction mixture is cooled, and the precipitated sodium 3-nitrobenzenesulfinate is collected by filtration and washed with a cold solvent.

Step 3: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene

-

Oxidative Amination: Sodium 3-nitrobenzenesulfinate is suspended in a suitable solvent (e.g., acetonitrile). Tert-butyl hypochlorite is added, followed by the addition of methylamine. This reaction is based on the synthesis of related sulfonimidoyl compounds.[4]

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring. - A singlet for the S-methyl group around 2.5-3.5 ppm. - A broad singlet for the N-H proton, the chemical shift of which would be solvent-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - A signal for the S-methyl carbon around 30-40 ppm. |

| IR (Infrared) Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 and 1350 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - S=O stretching vibration around 1200-1250 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight (216.22 g/mol ). - Characteristic fragmentation patterns involving the loss of the nitro group and cleavage of the sulfonimidoyl moiety. |

Potential Research Applications

The unique structural features of 1-(S-methylsulfonimidoyl)-3-nitrobenzene suggest several promising avenues for research and development.

-

Medicinal Chemistry: The sulfonimidoyl group is considered a valuable bioisostere for the sulfonamide group, which is present in numerous drugs.[5][6] The introduction of a chiral center and an additional vector for hydrogen bonding could lead to novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The nitroaromatic moiety is also a known pharmacophore in certain classes of drugs.

-

Asymmetric Synthesis: The chiral sulfur center could be exploited as a chiral auxiliary or a chiral ligand in asymmetric catalysis.

-

Chemical Biology: The nitro group can act as a bioreductive trigger in hypoxic environments, a characteristic of many solid tumors. This suggests potential applications in the development of hypoxia-activated prodrugs or imaging agents.

-

Materials Science: The polar nature of the molecule and its potential for hydrogen bonding could be of interest in the design of novel organic materials with specific electronic or optical properties.

Toxicological and Safety Considerations

As a novel, uncharacterized compound, 1-(S-methylsulfonimidoyl)-3-nitrobenzene should be handled with extreme caution. The following are predicted toxicological concerns based on its constituent functional groups:

-

Nitroaromatics: Many nitroaromatic compounds are known to be toxic and are potential mutagens or carcinogens. They can be absorbed through the skin and may cause methemoglobinemia.

-

Sulfonamides and Related Compounds: While many sulfonamide-based drugs are safe, some individuals exhibit allergic reactions. The toxicology of sulfonimidoyl compounds is not as extensively studied, warranting a cautious approach.

Recommended Safety Precautions:

-

All handling should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, must be worn.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

A thorough risk assessment should be conducted before commencing any synthetic work.

Conclusion

While 1-(S-methylsulfonimidoyl)-3-nitrobenzene remains a hypothetical molecule, its structure represents a fascinating convergence of functionality with significant potential in diverse scientific disciplines. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and exploration. The inherent chirality of the sulfonimidoyl group, combined with the electronic properties of the nitroaromatic system, positions this compound as a promising target for future research endeavors in drug discovery, asymmetric catalysis, and materials science. It is our hope that this guide will inspire and facilitate the investigation of this and other novel sulfonimidoyl-containing molecules.

References

- Mortenson, D. E., Brighty, G. J., Plate, L., & Kelly, J. W. (2017). “Inverse Drug Discovery” Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As... Journal of the American Chemical Society.

- Mendonça Matos, P., & Stockman, R. A. (2020).

- AZoLifeSciences. (2024, January 23). Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis.

- ResearchGate. (n.d.). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF.

- ResearchGate. (n.d.).

- PubMed. (2015, March 15). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties.

- ResearchGate. (n.d.). Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry | Request PDF.

- PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

- PMC. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.

- ResearchGate. (2015, September 28).

- PubChemLite. (n.d.). 1-(methylsulfonyl)-3-nitrobenzene (C7H7NO4S).

- Advanced ChemBlocks. (n.d.). 1-(Methylsulfonyl)-3-nitrobenzene.

- PubChem. (n.d.). 1-Methyl-3-methylsulfanyl-5-nitrobenzene.

- Spiral. (n.d.).

- ResearchGate. (n.d.). Sulfonimidoyl and sulfamoyl fluorides prepared from the corresponding... | Download Scientific Diagram.

- Engineered Science Publisher. (2026, January 5). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies.

- PubMed. (2020, October 1). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction.

- RSC Publishing. (2023, January 20). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.

- Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides.

- ChemRxiv. (n.d.).

- Organic Chemistry Portal. (n.d.).

- PubMed. (2009, August 15). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.

- PubMed. (2013, September 15). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones.

- PMC. (2022, March 30). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3).

- NIST WebBook. (n.d.). Benzene, 1-methyl-3-nitro-.

- ResearchGate. (n.d.). Synthesis of the target arene-linked bis(thieno[2,3-b]pyridine) hybrids 1b-1j.

-

MDPI. (2025, October 1). Synthesis of Imidazolium Salts Linked to a t-Butylcalix[1]arene Framework and the Isolation of Interesting By-Products.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

1-(S-methylsulfonimidoyl)-3-nitrobenzene IUPAC name and synonyms

Advanced Synthesis, Bioisosteric Utility, and Chemical Architecture

Executive Summary

The compound 1-(S-methylsulfonimidoyl)-3-nitrobenzene (commonly referred to as S-methyl-S-(3-nitrophenyl)sulfoximine) represents a critical scaffold in modern medicinal chemistry. As a stable, chiral aza-analog of the sulfone group, the sulfoximine moiety offers unique hydrogen-bonding capabilities and improved aqueous solubility while maintaining metabolic stability. This guide details the structural identity, bioisosteric rationale, and a validated, scalable synthetic protocol for this intermediate, emphasizing its role as a precursor to high-value aniline derivatives used in kinase inhibitor development.

Chemical Identity & Nomenclature[1][2]

The nomenclature for sulfoximines can be complex due to the chiral center at the sulfur atom and the variable substitution on the nitrogen.

| Attribute | Detail |

| Primary IUPAC Name | (3-Nitrophenyl)(methyl)oxido-λ⁶-sulflylideneamine |

| Common Synonyms | S-Methyl-S-(3-nitrophenyl)sulfoximine; 3-Nitrophenyl methyl sulfoximine; 1-(S-methylsulfonimidoyl)-3-nitrobenzene |

| Functional Group | Sulfoximine (Aza-sulfone) |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 200.21 g/mol |

| Chirality | The sulfur atom is a stereogenic center.[1][2][3][4][5] The compound exists as a racemate (RS) unless enantioselective synthesis or chiral resolution is employed. |

| Key Structural Feature | Contains a meta-nitro group (electron-withdrawing) and a methylsulfonimidoyl group (polar, H-bond donor/acceptor). |

Bioisosteric Significance in Drug Design[8]

The transition from a sulfone (-SO₂-) to a sulfoximine (-SO(NH)-) is a strategic "chiral switch" in lead optimization.

2.1. Physicochemical Advantages

-

Solubility: The basic nitrogen in the sulfoximine group (

for the conjugate acid) and the additional hydrogen bond donor (NH) significantly enhance aqueous solubility compared to the lipophilic sulfone. -

Chirality: Unlike the achiral sulfone, the sulfoximine sulfur is chiral. This adds a vector for exploring chemical space, allowing for tighter binding interactions within a protein pocket.

-

Metabolic Stability: The sulfoximine group is generally stable against oxidative metabolism and hydrolysis, making it a robust pharmacophore.

2.2. Structural Comparison

The following diagram illustrates the steric and electronic relationship between the sulfone and the sulfoximine.

Figure 1: Bioisosteric relationship between sulfone and sulfoximine functional groups.

Synthetic Methodologies

The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene typically proceeds via the oxidative imination of the corresponding sulfide or sulfoxide.

3.1. Historical vs. Modern Approaches

-

Legacy Method (Hazardous): Reaction of sulfoxides with sodium azide (

) in concentrated sulfuric acid (Schmidt-like reaction). Critique: High explosion risk, harsh conditions, incompatible with sensitive functional groups. -

Modern Method (Recommended): Metal-catalyzed or hypervalent iodine-mediated NH transfer. The use of (Diacetoxyiodo)benzene (PIDA) with Ammonium Carbamate is the current "gold standard" for bench-scale synthesis due to safety and operational simplicity.

3.2. Reaction Pathway

The synthesis begins with 3-nitrothioanisole (methyl 3-nitrophenyl sulfide), oxidizes it to the sulfoxide, and finally converts it to the sulfoximine.

Figure 2: Step-wise synthetic route from sulfide to sulfoximine via PIDA-mediated imination.

Validated Experimental Protocol

Objective: Synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene from 3-nitrophenyl methyl sulfoxide. Scale: 10 mmol (adaptable).

4.1. Reagents & Equipment[6]

-

Substrate: 3-Nitrophenyl methyl sulfoxide (1.85 g, 10 mmol).

-

Nitrogen Source: Ammonium carbamate (

) (1.5 equiv). -

Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 equiv).

-

Solvent: Methanol (MeOH), HPLC grade.[7]

-

Apparatus: 100 mL Round-bottom flask, magnetic stir bar, open-air setup (no inert atmosphere required).

4.2. Step-by-Step Methodology

-

Preparation: Charge the round-bottom flask with 3-nitrophenyl methyl sulfoxide (10 mmol) and Methanol (20 mL). Stir until fully dissolved.

-

Reagent Addition: Add Ammonium Carbamate (1.17 g, 15 mmol) in one portion.

-

Oxidant Addition: Add PIDA (4.83 g, 15 mmol) slowly over 5 minutes. Note: The reaction is slightly exothermic; a water bath may be used if scaling up >50 mmol.

-

Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The sulfoximine is typically more polar than the sulfoxide.

-

-

Quenching: Once conversion is complete, remove the solvent under reduced pressure (rotary evaporator) to obtain a crude oil/solid.

-

Work-up:

-

Redissolve the residue in Dichloromethane (DCM, 50 mL).

-

Wash with saturated aqueous

(2 x 30 mL) to remove iodobenzene byproducts and acetic acid. -

Dry the organic layer over anhydrous

. -

Filter and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel).

-

Eluent: Gradient of DCM -> 5% MeOH in DCM.

-

Yield: Typical isolated yields range from 85% to 95%.

-

4.3. Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

8.8 (t, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H), 3.2 (s, 3H, Me), 2.8 (br s, 1H, NH). -

¹³C NMR: Signals corresponding to the nitro-substituted aromatic ring and the methyl group attached to the chiral sulfur.

-

MS (ESI):

.

Safety & Handling

-

Nitro Compounds: 3-nitro derivatives are potential energetic precursors. While this specific intermediate is stable, avoid excessive heating (>100°C) during drying.

-

PIDA: An iodane reagent. It generates iodobenzene as a byproduct, which is toxic and should be disposed of in halogenated waste.

-

Ammonium Carbamate: Releases ammonia gas. Perform reactions in a well-ventilated fume hood.

References

-

Bull, J. A., et al. (2016). "Practical Synthesis of NH-Sulfoximines from Sulfoxides using Ammonium Carbamate." Journal of Organic Chemistry.

-

Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.

-

Frings, M., et al. (2015). "Sulfoximines from Sulfides: One-Pot Synthesis." European Journal of Organic Chemistry.

-

PubChem Database. "Sulfoximine Functional Group Data." National Library of Medicine.

Sources

- 1. 1-(Methylsulfonyl)-3-nitrobenzene 97% | CAS: 2976-32-1 | AChemBlock [achemblock.com]

- 2. (S)-(+)-S-Methyl-S-phenylsulfoximine = 99.0 33903-50-3 [sigmaaldrich.com]

- 3. PubChemLite - 1-(methylsulfonyl)-3-nitrobenzene (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. (S)-(+)-Methyl phenyl sulfoximine | CymitQuimica [cymitquimica.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Ascendant Role of the S-Methylsulfonimidoyl Group in Modern Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Functional Group

In the landscape of modern medicinal and synthetic chemistry, the quest for novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is perpetual. Among the rising stars in this domain is the S-methylsulfonimidoyl functional group. This sulfur(VI) moiety, characterized by a central sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to a methyl group and a variable substituent, has garnered significant attention. Its unique three-dimensional structure, coupled with its capacity for diverse chemical transformations, positions it as a valuable tool for researchers, scientists, and drug development professionals.[1][2]

This in-depth technical guide provides a comprehensive exploration of the core chemistry of the S-methylsulfonimidoyl functional group. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and strategic applications, particularly as a bioisosteric replacement in drug design.

I. Synthesis of S-Methylsulfonimidoyl Compounds: Crafting the Core

The construction of the S-methylsulfonimidoyl moiety can be approached through several synthetic strategies, each with its own merits and considerations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the nature of the starting materials.

From Sulfonimidoyl Halides: A Convergent and Versatile Approach

A prevalent and highly adaptable method for the synthesis of S-methylsulfonimidoyl derivatives involves the use of sulfonimidoyl halides, particularly chlorides and fluorides, as key intermediates.[3] This approach allows for the late-stage introduction of the methyl group and other substituents, offering significant modularity.

Key Workflow:

Caption: Synthesis via Sulfonimidoyl Chlorides.

The initial step often involves the oxidative chlorination of a corresponding sulfinamide using reagents like tert-butyl hypochlorite (t-BuOCl) or N-chlorosuccinimide (NCS). This transformation proceeds with retention of configuration at the sulfur center, a crucial aspect for stereoselective syntheses.[3] The resulting sulfonimidoyl chloride is a versatile electrophile. Subsequent treatment with an organometallic methylating agent, such as methylmagnesium bromide (MeMgBr) or methyllithium, effects the nucleophilic substitution of the chloride to furnish the desired S-methylsulfonimidoyl compound.[4]

Expertise in Practice: The choice between sulfonimidoyl chlorides and the more recently popularized sulfonimidoyl fluorides often hinges on stability and reactivity. While chlorides are highly reactive, they can be prone to hydrolysis.[3] Sulfonimidoyl fluorides, key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, exhibit greater stability, making them more amenable to purification and handling.[3][5] The SuFEx approach, championed by Sharpless and coworkers, allows for the efficient and stereospecific conversion of sulfonimidoyl fluorides into a wide array of derivatives.[3][6]

Enantioselective Syntheses: Accessing Chiral Scaffolds

The tetrahedral geometry of the sulfur atom in the S-methylsulfonimidoyl group renders it a stereogenic center. The synthesis of enantioenriched S-methylsulfonimidoyl compounds is of paramount importance, as stereochemistry often plays a critical role in determining the biological activity of a molecule. Several catalytic enantioselective methods have been developed to address this challenge.[7][8]

Catalytic Asymmetric Approaches:

| Catalyst Type | Reaction | Key Features |

| Chiral Lewis Acids | Asymmetric nucleophilic substitution of sulfonimidoyl chlorides. | Achieves high enantioselectivity (up to 99% ee) in the formation of S(VI)-O bonds.[8] |

| Organocatalysts (e.g., Cinchona alkaloids) | Dynamic kinetic resolution of racemic sulfonimidoyl chlorides. | Provides access to enantioenriched sulfinimidate esters, which are versatile precursors.[7][9] |

| Isothiourea Organocatalysis | Covalent activation of racemic sulfonimidoyl chlorides. | Enables highly enantioselective synthesis of S(VI)-chiral sulfonimidates.[7][9] |

Experimental Protocol: Enantioselective Synthesis of a Sulfonimidate Ester Precursor

This protocol is a representative example of a catalytic asymmetric synthesis leading to a key intermediate for S-methylsulfonimidoyl compounds.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the racemic sulfonimidoyl chloride (1.0 equiv.), the desired alcohol (1.2 equiv.), and a chiral organocatalyst (e.g., a cinchonidine derivative, 10 mol%).

-

Solvent and Base: Add a suitable aprotic solvent (e.g., dichloromethane or toluene) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched sulfonimidate ester.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

II. Reactivity of the S-Methylsulfonimidoyl Group: A Hub of Chemical Transformations

The S-methylsulfonimidoyl functional group is not merely a static structural element; it is a reactive hub that can participate in a variety of chemical transformations, enabling the further diversification of molecular scaffolds.

Nucleophilic Substitution at Sulfur: The S=N Bond as a Reactive Site

The sulfur atom in the S-methylsulfonimidoyl moiety is electrophilic and can be attacked by nucleophiles. This reactivity is particularly pronounced in activated derivatives such as sulfonimidoyl halides. The S=N bond can also be a site of reactivity, with the nitrogen atom being susceptible to functionalization.

Caption: Reactivity of the Sulfonimidoyl Core.

N-Functionalization: The nitrogen atom of an N-unsubstituted or N-H sulfonimidoyl group can be readily functionalized through alkylation, acylation, and arylation reactions.[10] This provides a convenient handle for modulating the steric and electronic properties of the molecule. For instance, the introduction of a cyano group at the nitrogen (N-cyanation) is a common strategy in medicinal chemistry to enhance metabolic stability.[11][12]

Electrophilic Reactions: The α-Carbon as a Nucleophilic Center

The protons on the S-methyl group are acidic and can be removed by a strong base to generate a stabilized ylide. This carbanionic species is a potent nucleophile and can react with a variety of electrophiles, enabling carbon-carbon bond formation.

Ylide Formation and Reactivity:

Caption: α-Carbon Functionalization via Ylide Formation.

This reactivity pathway opens up avenues for the synthesis of more complex molecules. For example, the reaction of the ylide with aldehydes or ketones can lead to the formation of epoxides or alkenes, depending on the reaction conditions. The synthesis of cyano-stabilized sulfoxonium ylides, which are analogous to sulfonimidoyl ylides, highlights the utility of this approach.[13][14]

III. The S-Methylsulfonimidoyl Group in Drug Development: A Bioisosteric Perspective

A significant driver for the increasing interest in the S-methylsulfonimidoyl functional group is its potential as a bioisostere for more traditional functionalities, such as sulfones and sulfonamides.[1][15] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profile, and biological activity.[16]

Comparison of Physicochemical Properties:

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor | pKa (approx.) | Lipophilicity (cLogP contribution) |

| Sulfone (-SO₂-) | No | Yes (2) | N/A | Moderate |

| Sulfonamide (-SO₂NH-) | Yes (1) | Yes (2) | ~10 | Moderate |

| S-Methylsulfonimidoyl (-S(O)(NMe)-) | No | Yes (2) | Weakly basic | Lower than sulfone |

The Rationale for Bioisosteric Replacement:

-

Modulation of Physicochemical Properties: Replacing a sulfone or sulfonamide with an S-methylsulfonimidoyl group can lead to improved water solubility and reduced lipophilicity, which are often desirable attributes for drug candidates.[17]

-

Introduction of a 3D Vector: The tetrahedral geometry of the S-methylsulfonimidoyl group introduces a distinct three-dimensional vector that can be exploited to optimize interactions with biological targets.

-

Enhanced Metabolic Stability: The S-methylsulfonimidoyl moiety is generally more resistant to metabolic degradation compared to some other functional groups.[11]

-

Tunable Hydrogen Bonding: The nitrogen atom in the sulfonimidoyl group can act as a hydrogen bond acceptor, and if unsubstituted, the N-H can act as a hydrogen bond donor, providing opportunities to fine-tune interactions within a protein binding pocket.[18]

The successful application of sulfoximines, which are structurally related to S-methylsulfonimidoyl compounds, in several clinical candidates underscores the potential of this class of functional groups in drug discovery.[18]

IV. Conclusion and Future Outlook

The S-methylsulfonimidoyl functional group has emerged from relative obscurity to become a valuable and versatile tool in the arsenal of the modern chemist. Its accessible synthesis, diverse reactivity, and favorable properties as a bioisostere have cemented its place in contemporary synthetic and medicinal chemistry. The continued development of novel and efficient enantioselective synthetic methods will further expand its utility, allowing for the precise construction of complex chiral molecules. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic incorporation of the S-methylsulfonimidoyl group is poised to play an increasingly important role in the design and development of the next generation of therapeutics.

References

- Catalytic enantioselective synthesis of chiral sulfonium ylides with S-stereogenic center. (2025). Vertex AI Search.

- Unlocking Catalytic Asymmetric Transformations of Sulfilimidoyl Fluorides: Approach to Chiral Sulfinimidate Esters - ChemRxiv. (n.d.). ChemRxiv.

- Development of the enantioselective synthesis of sulfonimidate 3a.[a]... - ResearchGate. (n.d.). ResearchGate.

- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - NIH. (n.d.). National Institutes of Health.

- Introduction and background of sulfinyl and sulfonimidoyl... - ResearchGate. (n.d.). ResearchGate.

- Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC. (2022). National Institutes of Health.

- Enantioselective Synthesis of Chiral Sulfinamidines via Asymmetric Amination of Sulfenamides Using a Chiral Phosphoric Acid Catalyst | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF - ResearchGate. (2025). ResearchGate.

- Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. (2020). Royal Society of Chemistry.

- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Thieme.

- Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - Semantic Scholar. (2017). Semantic Scholar.

- (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025). ResearchGate.

- Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022). American Chemical Society.

- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. (2023). National Institutes of Health.

- A) Sulfoximine formation from sulfonimidoyl fluorides; a) from MeMgBr,... - ResearchGate. (n.d.). ResearchGate.

- Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction | ChemRxiv. (n.d.). ChemRxiv.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.

- Product Class 1: Sulfur Ylides. (n.d.). Thieme.

- Modular Two-Step Route to Sulfondiimidamides - PMC. (2022). National Institutes of Health.

- Methyl Sulfoximines for Medicinal Chemistry - Enamine. (n.d.). Enamine.

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter.

- Synthesis of α-cyanato-α′-carbonyl sulfoxonium ylides in water - RSC Publishing. (n.d.). Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Synthesis of α-cyanato-α′-carbonyl sulfoxonium ylides in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. drughunter.com [drughunter.com]

- 17. Methyl Sulfoximines for Medicinal Chemistry - Enamine [enamine.net]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for 1-(S-Methylsulfonimidoyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis, purification, and characterization of 1-(S-methylsulfonimidoyl)-3-nitrobenzene. The structure of this document is designed to offer not just a set of instructions, but a deeper understanding of the scientific principles and practical considerations involved in handling and synthesizing this compound.

Introduction: The Significance of the Sulfonimidoyl Moiety

The sulfonimidoyl group has emerged as a critical pharmacophore in modern drug discovery.[1] Its unique stereochemical and electronic properties, including a tetrahedral sulfur(VI) center, offer a three-dimensional scaffold that can engage with biological targets in ways that traditional sulfonyl groups cannot.[2][3] This has led to a surge in the development of synthetic methodologies for incorporating this functionality into complex organic molecules.[4] The title compound, 1-(S-methylsulfonimidoyl)-3-nitrobenzene, serves as a valuable building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in medicinal chemistry. The nitrobenzene scaffold itself is a common precursor in the synthesis of various pharmaceuticals.[5][6]

PART 1: Synthetic Strategy and Rationale

The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene can be approached through several modern synthetic strategies. Given the increasing importance of stereospecific and efficient reactions, this protocol will focus on a route that leverages the stability and reactivity of sulfonimidoyl fluorides, key reagents in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7] This approach offers a modular and stereospecific route to the target compound.[4]

The proposed synthetic pathway involves the preparation of a key intermediate, N-protected S-methylsulfonimidoyl fluoride, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable 3-nitrophenyl precursor. This strategy is chosen for its high potential for stereocontrol at the sulfur center and its applicability to a range of substrates.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 1-(S-methylsulfonimidoyl)-3-nitrobenzene.

PART 2: Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous materials. Nitrobenzene is toxic and a suspected carcinogen.[8][9][10][11] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of N-Boc-S-methylsulfinamide sodium salt

This initial part of the synthesis focuses on creating the chiral sulfinamide precursor. The use of a chiral starting material like S-methyl-L-cysteine allows for the establishment of stereochemistry at the sulfur center early in the sequence.

Materials:

-

S-methyl-L-cysteine

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Thionyl chloride

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Oxidation and Esterification: S-methyl-L-cysteine is first oxidized to the corresponding sulfoxide, followed by esterification of the carboxylic acid. This can be achieved by treating S-methyl-L-cysteine with hydrogen peroxide, followed by reaction with methanol in the presence of thionyl chloride.

-

N-Boc Protection: The resulting amino ester is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane (DCM) in the presence of a base.

-

Salt Formation: The Boc-protected ester is hydrolyzed with sodium hydroxide to yield the corresponding sodium salt of N-Boc-S-methylsulfinamide.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure N-Boc-S-methylsulfinamide sodium salt.

Part B: Synthesis of N-Boc-S-methylsulfonimidoyl fluoride

This step involves the fluorination of the sulfinamide salt to generate the key sulfonimidoyl fluoride intermediate. This reaction is a cornerstone of modern SuFEx chemistry.[12]

Materials:

-

N-Boc-S-methylsulfinamide sodium salt

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-S-methylsulfinamide sodium salt in anhydrous acetonitrile.

-

Fluorination: To the stirred solution, add Selectfluor® portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude N-Boc-S-methylsulfonimidoyl fluoride is purified by flash column chromatography on silica gel.

Part C: Synthesis of 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene

This is the key bond-forming step where the sulfonimidoyl moiety is attached to the nitrobenzene ring via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

N-Boc-S-methylsulfonimidoyl fluoride

-

3-Fluoronitrobenzene

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Reaction Setup: To a solution of 3-fluoronitrobenzene in anhydrous DMF, add N-Boc-S-methylsulfonimidoyl fluoride and anhydrous potassium carbonate.

-

Reaction: The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed, as monitored by TLC.

-

Work-up: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography to afford 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene.

Part D: Deprotection to Yield 1-(S-methylsulfonimidoyl)-3-nitrobenzene

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

-

1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection: Dissolve 1-(N-Boc-S-methylsulfonimidoyl)-3-nitrobenzene in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Reaction: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried and concentrated.

-

Final Purification: The final product, 1-(S-methylsulfonimidoyl)-3-nitrobenzene, can be further purified by recrystallization or column chromatography to yield a highly pure compound.

PART 3: Characterization and Data

The identity and purity of the synthesized 1-(S-methylsulfonimidoyl)-3-nitrobenzene should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| 1H NMR | Peaks corresponding to the aromatic protons of the 3-nitrophenyl group and the methyl protons of the S-methylsulfonimidoyl group with appropriate splitting patterns and integration. |

| 13C NMR | Resonances for the aromatic carbons and the methyl carbon. The carbon attached to the sulfonimidoyl group will be shifted accordingly. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C7H8N2O3S. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (NO2), the S=O and S=N bonds of the sulfonimidoyl group, and aromatic C-H stretches.[13] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereospecific synthesis was performed. |

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C7H7NO4S[14][15] |

| Molecular Weight | 201.20 g/mol [14][15] |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Likely soluble in polar organic solvents such as DCM, ethyl acetate, and acetone. Sparingly soluble in water, similar to nitrobenzene.[16] |

PART 4: Applications and Future Directions

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in coupling reactions to build more complex structures. The sulfonimidoyl moiety itself can be further modified at the nitrogen atom, providing another point of diversification.[17]

This compound and its derivatives are of significant interest to researchers in medicinal chemistry for the development of novel therapeutics, particularly in areas where the unique properties of the sulfonimidoyl group can be exploited to improve potency, selectivity, and pharmacokinetic properties.[18]

References

-

Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF - ResearchGate. Available from: [Link]

-

Methods for the synthesis of sulfonimidamides reported in the literature over the last five years. … - ResearchGate. Available from: [Link]_

-

A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates | CCS Chemistry - Chinese Chemical Society. Available from: [Link]

-